molecular formula C30H39N5O5S B12294403 1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

Cat. No.: B12294403
M. Wt: 581.7 g/mol
InChI Key: UVQJGJZZUNOHCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(isopropylthiazolyl) Ritonavir involves multiple steps, starting from the basic structure of RitonavirThis is typically achieved through a series of organic reactions, including nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of Des(isopropylthiazolyl) Ritonavir follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Des(isopropylthiazolyl) Ritonavir undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Des(isopropylthiazolyl) Ritonavir has a wide range of applications in scientific research, including:

Mechanism of Action

Des(isopropylthiazolyl) Ritonavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation and replication of the virus. By binding to the active site of the enzyme, the compound prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature viral particles. This mechanism is similar to that of Ritonavir, but the presence of the isopropylthiazolyl group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des(isopropylthiazolyl) Ritonavir is unique due to the presence of the isopropylthiazolyl group, which may enhance its pharmacokinetic properties and binding affinity compared to other protease inhibitors. This modification could potentially lead to improved efficacy and reduced side effects .

Properties

Molecular Formula

C30H39N5O5S

Molecular Weight

581.7 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[3-methyl-2-(methylcarbamoylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C30H39N5O5S/c1-20(2)27(35-29(38)31-3)28(37)33-23(14-21-10-6-4-7-11-21)16-26(36)25(15-22-12-8-5-9-13-22)34-30(39)40-18-24-17-32-19-41-24/h4-13,17,19-20,23,25-27,36H,14-16,18H2,1-3H3,(H,33,37)(H,34,39)(H2,31,35,38)

InChI Key

UVQJGJZZUNOHCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)NC

Origin of Product

United States

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